molecular formula C22H23NO4 B2662210 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid CAS No. 1702969-33-2

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid

Cat. No.: B2662210
CAS No.: 1702969-33-2
M. Wt: 365.429
InChI Key: BWXDHPOWSGRCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a 1-methylcyclopropyl substituent at the α-carbon. This compound is primarily utilized in peptide synthesis and medicinal chemistry for its steric and electronic properties, which influence peptide stability and interactions with biological targets.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-21(11-12-21)22(2,19(24)25)23-20(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDHPOWSGRCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified cyclopropyl groups .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted reactions. The compound’s molecular targets include the amine groups of amino acids and peptides, and its pathways involve the sequential addition and removal of the Fmoc group to build the desired peptide sequence .

Comparison with Similar Compounds

Cycloalkyl Substituents

  • 1-Methylcyclobutyl Analog: The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid (CAS 1869480-16-9) replaces the cyclopropyl group with a larger cyclobutyl ring. This modification increases steric bulk, which may reduce binding flexibility in peptide-receptor interactions but improve metabolic stability. Molecular weight increases from ~339.39 (cyclopropyl) to ~353.42 g/mol (cyclobutyl) .
  • Cycloheptane Derivative: (1S,2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid (CAS 1335031-57-6) introduces a seven-membered ring, significantly altering conformational dynamics. This compound is used in constrained peptide design but may exhibit lower solubility due to increased hydrophobicity .

Aromatic and Heteroaromatic Substituents

  • 3,4-Dimethylbiphenyl Derivative: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethyl-[1,1-biphenyl]-4-yl)propanoic acid (WX150116) incorporates a bulky biphenyl group. This enhances π-π stacking interactions in hydrophobic binding pockets, making it valuable in kinase inhibitor design .
  • Indole-Containing Analog: (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid (EN300-81250) replaces the cyclopropyl with an indole moiety. The indole’s hydrogen-bonding capacity improves interactions with serotonin receptors, as seen in neuroactive peptide analogs .

Functional Group Modifications

Fluorinated Derivatives

  • 3,3,3-Trifluoropropanoic Acid: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid (CAS 1936532-04-5) introduces trifluoromethyl groups, enhancing electronegativity and metabolic stability. Fluorination increases molecular weight to ~365.34 g/mol and may improve blood-brain barrier permeability .

Thiol and Allyl Derivatives

  • (R)-3-Mercaptopropanoic Acid: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS 135248-89-4) includes a thiol group, enabling disulfide bond formation in peptide cyclization. Its molecular weight (365.40 g/mol) and reactivity differ significantly from the target compound .
  • Allyloxycarbonyl Derivative: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid (CAS 178924-05-5) features an allyl-protected amine, useful in orthogonal protection strategies. Its molecular formula (C22H22N2O6) reflects increased complexity compared to the cyclopropyl analog .

Physicochemical and Analytical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications Reference
Target Compound: 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid C20H23NO4 339.39 95–99.76 Peptide synthesis, antiviral research
1-Methylcyclobutyl Analog C21H25NO4 353.42 95 Conformational studies
3,3,3-Trifluoropropanoic Acid Derivative C18H14F3NO4 365.34 95 CNS-targeting peptides
Indole-Containing Analog C24H20N2O4 400.43 95 Neuropeptide analogs

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a significant compound in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. Its molecular formula is C27H34N2O6C_{27}H_{34}N_{2}O_{6}, with a molecular weight of approximately 482.6 g/mol.

Biological Activity Overview

Research indicates that derivatives of fluorenes, including this compound, exhibit various biological activities such as:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through specific interactions with cellular targets .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The Fmoc group protects the amino group during synthesis while allowing for subsequent modifications that enhance biological activity. The unique structure facilitates binding interactions with target molecules, potentially modulating enzyme or receptor activity.

Antimicrobial Studies

A study demonstrated that fluorenyl derivatives possess significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic pathways.

Anticancer Research

Research has indicated that the compound may act as an inhibitor of key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines in vitro .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against multiple bacterial strains
AnticancerInhibition of cancer cell proliferation in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.